![molecular formula C15H18Cl2N2 B14626630 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- CAS No. 58831-32-6](/img/structure/B14626630.png)
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the 2,4-dichlorophenyl group and the 4-methylpentyl side chain imparts unique properties to this molecule, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring.
Wallach synthesis: This approach uses the reaction of aniline derivatives with glyoxal and ammonia.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This route involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with aldehydes and ammonia.
Amino nitrile synthesis: This approach involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反应分析
Types of Reactions
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Imidazole N-oxides: Formed through oxidation reactions.
Imidazolines: Formed through reduction reactions.
Substituted imidazoles: Formed through nucleophilic substitution reactions.
科学研究应用
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Disruption of cell membranes: The compound can integrate into cell membranes, disrupting their integrity and leading to cell death.
Interference with DNA synthesis: The compound can interfere with DNA synthesis, leading to the inhibition of cell proliferation.
属性
CAS 编号 |
58831-32-6 |
|---|---|
分子式 |
C15H18Cl2N2 |
分子量 |
297.2 g/mol |
IUPAC 名称 |
1-[2-(2,4-dichlorophenyl)-4-methylpentyl]imidazole |
InChI |
InChI=1S/C15H18Cl2N2/c1-11(2)7-12(9-19-6-5-18-10-19)14-4-3-13(16)8-15(14)17/h3-6,8,10-12H,7,9H2,1-2H3 |
InChI 键 |
GIYLZLCOEOKOKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)

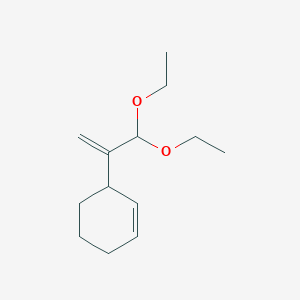
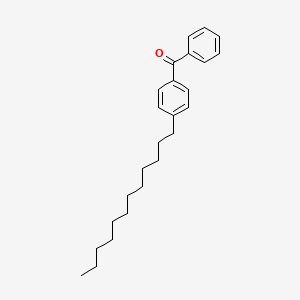
![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)
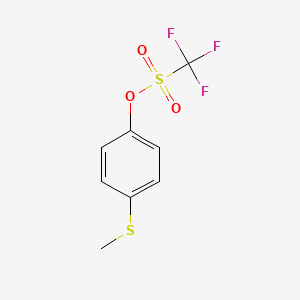
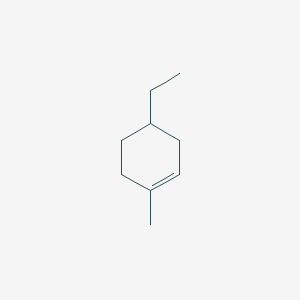
![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)

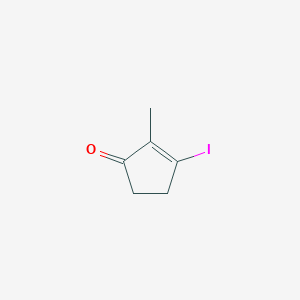
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
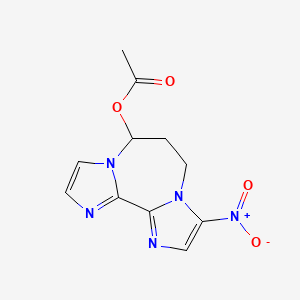
![Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14626627.png)
